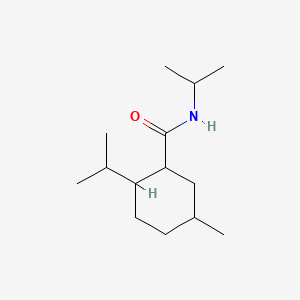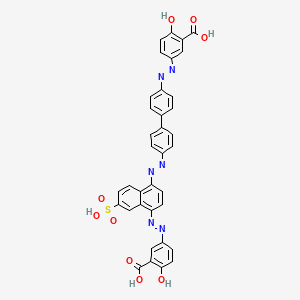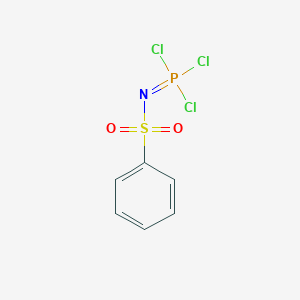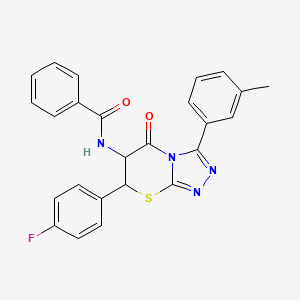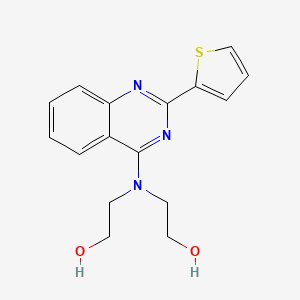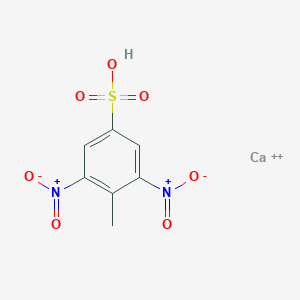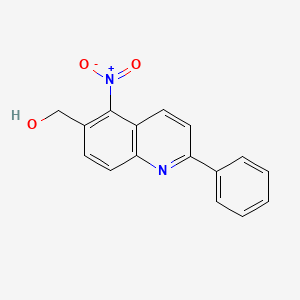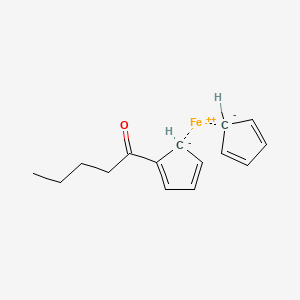![molecular formula C28H20O2 B13752244 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- CAS No. 49658-24-4](/img/structure/B13752244.png)
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its complex structure, which includes a phenylmethyl group attached to the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a controlled temperature of 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce hydroquinone compounds.
Scientific Research Applications
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but with a methyl group instead of a phenylmethyl group.
9,10-Anthracenedione, 2-[4-(diphenylamino)phenyl]-: Contains a diphenylamino group, offering different electronic properties.
Uniqueness
The unique structure of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other anthraquinone derivatives.
Properties
CAS No. |
49658-24-4 |
|---|---|
Molecular Formula |
C28H20O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(4-benzylphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2 |
InChI Key |
YEQYGMGQQWXARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
